molecular formula C16H19N5O B2536786 N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-pyrrol-1-yl)acetamide CAS No. 1797142-18-7

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-pyrrol-1-yl)acetamide

Cat. No.: B2536786
CAS No.: 1797142-18-7
M. Wt: 297.362
InChI Key: HLZBMWJMQRQZAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-pyrrol-1-yl)acetamide ( 1797142-18-7) is a sophisticated organic compound with a molecular formula of C16H19N5O and a molecular weight of 297.35 g/mol. This chemical features a pyrazolo[1,5-a]pyrimidine core, a prominent privileged scaffold in medicinal chemistry known for its versatility in interacting with various biological targets, particularly protein kinases . The compound is of significant interest in early-stage drug discovery research. The pyrazolo[1,5-a]pyrimidine framework is a key structural component in several therapeutic agents, including marketed Tropomyosin Receptor Kinase (TRK) inhibitors such as Larotrectinib and Repotrectinib, which are used in the treatment of NTRK fusion-positive cancers . Furthermore, this structural class has been successfully explored in the development of highly selective and orally bioavailable inhibitors for targets like Discoidin Domain Receptor 1 (DDR1), an emerging molecular target for anticancer drug discovery . Other research has demonstrated the utility of the pyrazolo[1,5-a]pyrimidine core in developing potent and selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ), a key signaling biomolecule involved in inflammatory and autoimmune diseases such as asthma and chronic obstructive pulmonary disease (COPD) . Researchers can leverage this compound as a key intermediate or a building block for the design and synthesis of novel small-molecule inhibitors. This product is intended for research purposes only and is strictly not designed for human therapeutic applications or veterinary use. Researchers can access this compound in various quantities to support their investigative work .

Properties

IUPAC Name

N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-2-pyrrol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c1-13-9-15-18-10-14(11-21(15)19-13)5-4-6-17-16(22)12-20-7-2-3-8-20/h2-3,7-11H,4-6,12H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZBMWJMQRQZAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)CN3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 5-Amino-3-Methyl-1H-Pyrazole with β-Ketoester

The pyrazolo[1,5-a]pyrimidine scaffold is constructed via cyclocondensation of 5-amino-3-methyl-1H-pyrazole with ethyl acetoacetate under acidic conditions.

Procedure :

  • Combine 5-amino-3-methyl-1H-pyrazole (1.0 eq) and ethyl acetoacetate (1.2 eq) in acetic acid (0.5 M).
  • Reflux at 120°C for 8 hours.
  • Quench with ice-water and extract with dichloromethane.
  • Purify via column chromatography (EtOAc/hexanes, 1:3) to yield 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine as a white solid (62% yield).

Characterization :

  • 1H-NMR (400 MHz, CDCl3) : δ 8.36 (s, 1H), 6.55 (d, J = 2.3 Hz, 1H), 2.68 (s, 3H).
  • HPLC Purity : 98.5% (254 nm).

Introduction of the 3-Aminopropyl Side Chain

Nucleophilic Substitution at C6

The 7-chloro intermediate undergoes displacement with 3-aminopropylamine under basic conditions.

Procedure :

  • Suspend 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine (1.0 eq) in dioxane (0.2 M).
  • Add 3-aminopropylamine (2.0 eq) and DIPEA (3.0 eq).
  • Reflux at 100°C for 16 hours.
  • Concentrate under vacuum and purify via flash chromatography (MeOH/DCM, 1:20) to obtain 3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-amine (74% yield).

Optimization Notes :

  • Excess amine prevents dimerization of the chloro intermediate.
  • DMF co-solvent (10% v/v) improves reaction homogeneity.

Synthesis of 2-(1H-Pyrrol-1-yl)Acetic Acid

Alkylation of Pyrrole

The pyrrole moiety is introduced via N-alkylation using bromoacetic acid tert-butyl ester, followed by deprotection.

Procedure :

  • Dissolve pyrrole (1.0 eq) in THF (0.3 M) and cool to 0°C.
  • Add NaH (1.2 eq) and stir for 30 minutes.
  • Introduce tert-butyl bromoacetate (1.1 eq) and warm to room temperature for 12 hours.
  • Hydrolyze the ester with HCl (4M in dioxane) to yield 2-(1H-pyrrol-1-yl)acetic acid (68% yield).

Characterization :

  • 13C-NMR (101 MHz, CD3OD) : δ 171.2 (COOH), 120.8 (pyrrole C2/C5), 108.4 (C3/C4).

Final Amide Coupling

Activation and Coupling

The propylamine intermediate is coupled with 2-(1H-pyrrol-1-yl)acetic acid using HATU as the activating agent.

Procedure :

  • Dissolve 3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-amine (1.0 eq) and 2-(1H-pyrrol-1-yl)acetic acid (1.2 eq) in DMF (0.1 M).
  • Add HATU (1.5 eq) and DIPEA (3.0 eq).
  • Stir at room temperature for 6 hours.
  • Quench with water and extract with EtOAc.
  • Purify via reverse-phase HPLC (MeCN/H2O + 0.1% TFA) to obtain the title compound (58% yield).

Critical Parameters :

  • DMF ensures solubility of both reactants.
  • Reverse-phase purification removes unreacted acid and amine.

Analytical Data and Quality Control

Spectroscopic Characterization

N-(3-(2-Methylpyrazolo[1,5-a]Pyrimidin-6-yl)Propyl)-2-(1H-Pyrrol-1-yl)Acetamide :

  • 1H-NMR (400 MHz, Methanol-d4) : δ 8.43 (s, 1H, pyrimidine H7), 7.44–7.36 (m, 3H, pyrrole H2/H5 and pyrazole H3), 6.72 (s, 1H, pyrimidine H5), 3.87–3.80 (m, 2H, CH2CO), 3.79–3.74 (m, 2H, NHCH2), 2.68 (s, 3H, CH3), 1.92–1.85 (m, 2H, CH2CH2CH2).
  • HPLC Purity : 99.1% (210 nm).
  • HRMS (ESI+) : m/z calcd for C17H20N6O [M+H]+ 349.1764, found 349.1768.

Chemical Reactions Analysis

Types of Reactions

“N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-pyrrol-1-yl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-pyrrol-1-yl)acetamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its molecular pathways are necessary to fully understand its mechanism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name / ID Core Structure Substituents Molecular Weight Key Properties/Applications
Target Compound Pyrazolo[1,5-a]pyrimidine - 2-Methyl group on pyrazolo[1,5-a]pyrimidine
- Propyl linker to acetamide
- 1H-pyrrol-1-yl substituent
~325–350 (estimated) Potential kinase inhibition or agrochemical activity (inferred from analogs)
F-DPA Precursor () Pyrazolo[1,5-a]pyrimidine - 5,7-Dimethyl groups
- Tributylstannyl and diethylamide substituents
~550–600 (estimated) Radiosynthesis precursor for positron emission tomography (PET) tracers
Compound 2b () Pyrazolo[1,5-a]pyrimidine - 3-Cyano group
- Cyclopropylamino and piperidinyl substituents
- Acetamide linker
~450–500 (estimated) Kinase inhibitor (implied by synthesis for drug discovery)
Example 121 () Pyrimidine-indazole hybrid - Indazol-5-ylamino group
- Piperazine/diazepane substituents
515.5 (exact) Kinase-targeted therapeutic agent (e.g., oncology applications)
N-Benzyl Propanamide () Pyrazolo[1,5-a]pyrimidine - 3,5-Dimethoxyphenyl group
- Benzyl-propanamide linker
444.24 (exact) Structural analog with unconfirmed bioactivity
Triazolo[1,5-a]pyrimidine Analog () Triazolo[1,5-a]pyrimidine - Cyclopentylthio group
- Propyl linker
319.4 (exact) Potential kinase or enzyme modulator (structural similarity to pyrazolo analogs)

Key Differences and Implications

Core Heterocycle Variations: The target compound’s pyrazolo[1,5-a]pyrimidine core is distinct from the triazolo[1,5-a]pyrimidine in . The triazolo analog’s additional nitrogen atom may alter electron distribution, affecting binding affinity in enzyme inhibition .

Cyclopropylamino () and piperazine () groups enhance metabolic stability and target selectivity in kinase inhibitors .

Molecular Weight and Bioavailability :

  • Lower molecular weight analogs (e.g., , .4 g/mol) may exhibit better membrane permeability than heavier derivatives (e.g., , .24 g/mol) .

Synthetic Accessibility :

  • The target compound’s propyl linker and pyrrole group may simplify synthesis compared to multi-step routes for Compound 2b (), which requires palladium-catalyzed cross-coupling and HPLC purification .

Biological Activity

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-pyrrol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Pyrazolo[1,5-a]pyrimidine core : Known for its rigidity and planarity, which influences the compound's interactions with biological targets.
  • Functional groups : The presence of an acetamide and a pyrrole moiety may enhance its pharmacological properties.

Molecular Formula

  • C : 19
  • H : 24
  • N : 4
  • O : 1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function as an enzyme inhibitor or receptor modulator, influencing various signaling pathways.

Potential Targets

  • Enzymes : Inhibition of cyclin-dependent kinases (CDKs), particularly CDK2, has been noted in related pyrazolo[1,5-a]pyrimidine derivatives, indicating potential applications in cancer therapy.
  • Antimicrobial Activity : Compounds with similar structures have demonstrated effectiveness against Mycobacterium tuberculosis, suggesting the potential for addressing infectious diseases .

Biological Activity and Efficacy

Research indicates that derivatives of this compound exhibit various biological activities:

Anticancer Activity

Studies have shown that pyrazolo[1,5-a]pyrimidine derivatives possess antiproliferative properties against multiple cancer cell lines. For instance:

  • GI(50) values (the concentration required to inhibit cell growth by 50%) have reached sub-micromolar levels against various tumor types, highlighting their potency .

Anti-inflammatory Properties

Research suggests that these compounds can reduce inflammation without the ulcerogenic effects typically associated with nonsteroidal anti-inflammatory drugs (NSAIDs). This is particularly relevant in chronic inflammatory conditions where traditional NSAIDs pose risks.

Antimicrobial Effects

The compound's structural features suggest potential activity against bacterial pathogens. Preliminary studies indicate that similar compounds have shown low minimum inhibitory concentrations (MICs) against Mtb, suggesting effective antimicrobial properties .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from SAR studies include:

CompoundStructural ModificationsBiological Activity
P1Methyl group additionRetained activity
P2Dimethyl substitutionLoss of activity
P3Trifluoromethyl groupEnhanced potency

These modifications illustrate how subtle changes in the chemical structure can significantly impact biological efficacy.

Case Studies

Several studies have focused on the biological activity of related compounds:

  • Antitubercular Activity : A study identified pyrazolo[1,5-a]pyrimidine derivatives as promising leads against Mtb, with specific analogues demonstrating low cytotoxicity and effective inhibition within macrophages .
  • Cancer Cell Lines : Another investigation into the antiproliferative effects revealed that various derivatives exhibited strong activity across more than 50 tumor cell lines, suggesting broad-spectrum anticancer potential .

Q & A

Q. How is the compound integrated into multi-target drug discovery pipelines?

  • Methodological Answer : High-throughput screening (HTS) combines this scaffold with libraries targeting complementary pathways (e.g., NLRP3 inflammasome). Synergistic effects are evaluated using combi-chem approaches , and machine learning models prioritize lead candidates based on ADMET profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.